molecular formula C22H15Cl2F3N4OS2 B2639916 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226429-85-1

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2639916
M. Wt: 543.4
InChI Key: SDECMRAOMITESO-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H15Cl2F3N4OS2 and its molecular weight is 543.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives, including compounds structurally related to the one , for their anticancer activities. A notable compound, synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, demonstrated high selectivity and cytotoxicity against human lung adenocarcinoma cells while exhibiting minimal effects on non-cancerous cells. These compounds induced apoptosis but were less effective than the standard, cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Furthermore, other derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against several cancer cell lines, highlighting the potential of these molecules in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antibacterial Effects

Compounds derived from 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and tested for their antibacterial activity. These derivatives displayed significant activity, pointing to their potential as novel antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Synthesis and Characterization

Research has also been conducted on the synthesis of heterocyclic compounds derived from benzothiazole, exploring the preparation of novel molecules for various applications. These studies contribute to the understanding of the chemical properties and potential uses of these compounds in scientific research (Mahmood & Ahmad, 2020).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N4OS2/c1-12-10-33-20(29-12)30-19(32)11-34-21-28-9-18(13-5-6-16(23)17(24)7-13)31(21)15-4-2-3-14(8-15)22(25,26)27/h2-10H,11H2,1H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDECMRAOMITESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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